molecular formula C18H20N6O2 B12128825 6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12128825
M. Wt: 352.4 g/mol
InChI Key: BYIUGGKFGUCQMD-UHFFFAOYSA-N
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Description

6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires a base such as sodium methoxide in butanol to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Similar compounds include:

6-Imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its unique combination of a triazatricyclo core with a piperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-imino-7-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C18H20N6O2/c1-21-7-9-23(10-8-21)17(25)12-11-13-16(22(2)15(12)19)20-14-5-3-4-6-24(14)18(13)26/h3-6,11,19H,7-10H2,1-2H3

InChI Key

BYIUGGKFGUCQMD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)C

Origin of Product

United States

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